molecular formula C18H16BrNO4 B11494064 2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B11494064
M. Wt: 390.2 g/mol
InChI Key: DLJQKYQXJAQIMN-UHFFFAOYSA-N
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Description

2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound with a molecular formula of C18H16BrNO4. This compound is part of the benzodioxane family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. The sulfonamide is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .

Chemical Reactions Analysis

2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect bacterial biofilm formation and exhibit mild cytotoxicity .

Comparison with Similar Compounds

Similar compounds include other benzodioxane derivatives, such as:

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

InChI

InChI=1S/C18H16BrNO4/c1-2-15(21)12-9-16-17(24-8-7-23-16)10-14(12)20-18(22)11-5-3-4-6-13(11)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,22)

InChI Key

DLJQKYQXJAQIMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Br)OCCO2

Origin of Product

United States

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